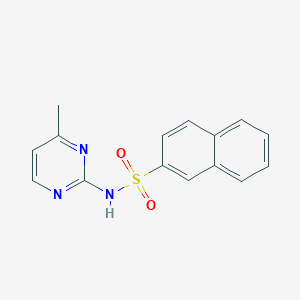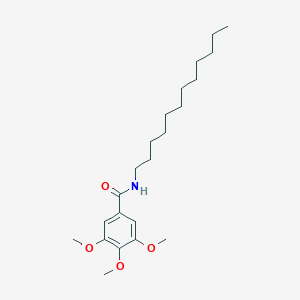
N-dodecyl-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dodecyl-3,4,5-trimethoxybenzamide (DTB) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTB is a white crystalline solid that belongs to the class of benzamides. It has a molecular formula of C20H31NO4 and a molecular weight of 349.47 g/mol.
Mécanisme D'action
N-dodecyl-3,4,5-trimethoxybenzamide exerts its biological effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-dodecyl-3,4,5-trimethoxybenzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-dodecyl-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). N-dodecyl-3,4,5-trimethoxybenzamide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-dodecyl-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high purity. N-dodecyl-3,4,5-trimethoxybenzamide has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo. However, one limitation of N-dodecyl-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-dodecyl-3,4,5-trimethoxybenzamide. One potential direction is the development of N-dodecyl-3,4,5-trimethoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of N-dodecyl-3,4,5-trimethoxybenzamide in more detail, which could lead to the discovery of new signaling pathways and targets for drug development. Additionally, the development of new synthesis methods for N-dodecyl-3,4,5-trimethoxybenzamide could lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
N-dodecyl-3,4,5-trimethoxybenzamide can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with dodecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-dodecyl-3,4,5-trimethoxybenzamide as a white solid with a high purity.
Applications De Recherche Scientifique
N-dodecyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-dodecyl-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C22H37NO4 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-dodecyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-23-22(24)18-16-19(25-2)21(27-4)20(17-18)26-3/h16-17H,5-15H2,1-4H3,(H,23,24) |
Clé InChI |
GIHPAIDTJLMWMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






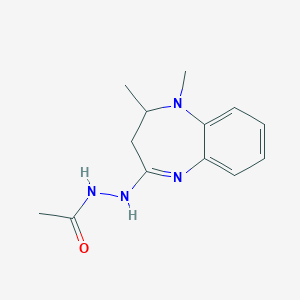
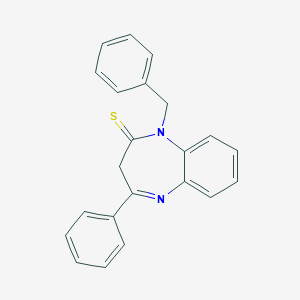
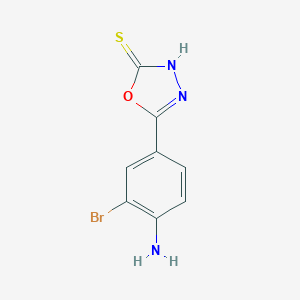
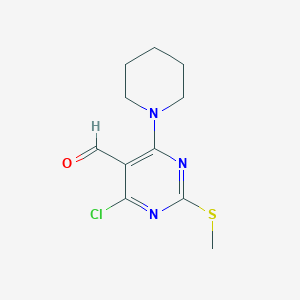
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
